4-methyl-5-vinylisobenzofuran-1(3H)-one
Overview
Description
4-methyl-5-vinylisobenzofuran-1(3H)-one (MVIB) is an important organic compound with a range of applications in the fields of chemistry, biology, and pharmacy. It is a white crystalline solid, soluble in organic solvents, and has a melting point of 115°C. MVIB is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and food additives. It is also used as a reagent in the synthesis of polymers, dyes, and other materials. In addition, MVIB has been studied for its potential to be used as an anticancer agent and as an antioxidant.
Scientific Research Applications
Photocatalysis in Organic Synthesis
The generation of sulfonated isobenzofuran-1(3H)-ones, which includes compounds like 4-methyl-5-vinylisobenzofuran-1(3H)-one, has been achieved under photocatalysis starting from various acids. This process involves visible light and a photocatalyst, facilitating the formation of desired products in good yields. This method is significant in organic synthesis due to its efficiency and environmental benefits (Zhang, Zhou, & Wu, 2018).
Photochemical Transformations
Research shows that irradiation of certain chemical compounds in dry, nonnucleophilic solvents leads to the formation of derivatives like 3-methylisobenzofuran-1(3H)-one, a related compound to 4-methyl-5-vinylisobenzofuran-1(3H)-one. These transformations are important for understanding chemical reactions and potential applications in synthetic organic chemistry (Plíštil et al., 2006).
Synthesis and Rearrangement Processes
The synthesis and rearrangement of isocyanoisobenzofuran-1(3H)-ones, closely related to 4-methyl-5-vinylisobenzofuran-1(3H)-one, have been studied. These processes enable the creation of cyanoisobenzofuran-1(3H)-ones without using toxic cyanide, highlighting a safer alternative in chemical synthesis (Mal, Ghosh, & Chakraborty, 2015).
Green Chemistry Approaches
An environmentally friendly method for synthesizing isobenzofuran-1(3H)-ones, which includes 4-methyl-5-vinylisobenzofuran-1(3H)-one, has been developed. This method uses a green chemistry approach, utilizing solvent-free conditions and economic catalysts, highlighting the shift towards more sustainable practices in chemical synthesis (Mola et al., 2012).
Structural and Electronic Studies
Studies involving 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, a derivative of 4-methyl-5-vinylisobenzofuran-1(3H)-one, focus on understanding its molecular structure through X-ray diffraction, IR spectroscopy, and quantum chemical computation. These studies provide insights into the electronic properties of such compounds, which can be crucial for various applications in chemistry and materials science (Yılmaz et al., 2020).
Keto-Enol Tautomerism Study
The study of keto-enol tautomerism in isobenzofuran-1(3H)-one derivatives, including compounds similar to 4-methyl-5-vinylisobenzofuran-1(3H)-one, uses NMR, IR, and mass spectrometry. This research contributes to a deeper understanding of chemical equilibria and molecular dynamics in organic chemistry (Pires et al., 2016).
properties
IUPAC Name |
5-ethenyl-4-methyl-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-8-4-5-9-10(7(8)2)6-13-11(9)12/h3-5H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRWRLVRDXGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273191 | |
Record name | 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-vinylisobenzofuran-1(3H)-one | |
CAS RN |
1255206-69-9 | |
Record name | 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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